molecular formula C16H12N2O3S B11712828 1-Thiocoumarin, 4-benzylamino-3-nitro- CAS No. 66285-04-9

1-Thiocoumarin, 4-benzylamino-3-nitro-

Cat. No.: B11712828
CAS No.: 66285-04-9
M. Wt: 312.3 g/mol
InChI Key: CBIACJWRJQGSOI-UHFFFAOYSA-N
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Description

1-Thiocoumarin, 4-benzylamino-3-nitro- is a compound belonging to the class of thiocoumarins, which are sulfur analogs of coumarins These compounds are known for their diverse biological activities and potential applications in medicinal chemistry

Chemical Reactions Analysis

Types of Reactions

1-Thiocoumarin, 4-benzylamino-3-nitro- undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiocoumarins depending on the nucleophile used.

Scientific Research Applications

1-Thiocoumarin, 4-benzylamino-3-nitro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-thiocoumarin, 4-benzylamino-3-nitro- involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The benzylamino group can enhance binding affinity to specific molecular targets, leading to modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Thiocoumarin, 4-benzylamino-3-nitro- is unique due to the presence of both a benzylamino group and a nitro group, which confer distinct chemical reactivity and biological properties. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in medicinal chemistry.

Properties

CAS No.

66285-04-9

Molecular Formula

C16H12N2O3S

Molecular Weight

312.3 g/mol

IUPAC Name

4-(benzylamino)-3-nitrothiochromen-2-one

InChI

InChI=1S/C16H12N2O3S/c19-16-15(18(20)21)14(12-8-4-5-9-13(12)22-16)17-10-11-6-2-1-3-7-11/h1-9,17H,10H2

InChI Key

CBIACJWRJQGSOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C(=O)SC3=CC=CC=C32)[N+](=O)[O-]

Origin of Product

United States

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